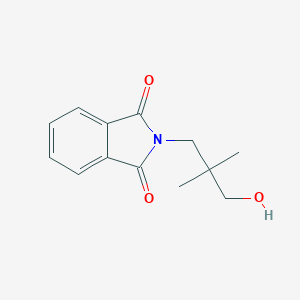

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione

Descripción

Propiedades

IUPAC Name |

2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBKYGFUCFYSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649365 | |

| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-24-2 | |

| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation of Phthalic Anhydride Derivatives

A primary route involves the reaction of substituted phthalic anhydrides with amines. For example, 3-amino-4-hydroxyphthalic acid reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid under reflux (120°C) to form the isoindoline-1,3-dione core. Triethylamine is often added as a base to neutralize hydrochloric acid byproducts.

Key Reaction Steps:

-

Esterification: Dimethyl 4-hydroxy-3-nitrophthalate is synthesized via nitration of dimethyl 4-hydroxyphthalate using nitric acid.

-

Reduction: The nitro group is reduced to an amine using Fe/HCl or Zn/HOAc, yielding dimethyl 3-amino-4-hydroxyphthalate.

-

Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using NaOH or HCl, forming 3-amino-4-hydroxyphthalic acid.

-

Cyclocondensation: Reaction with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid forms the target compound.

Side-Chain Introduction

The 3-hydroxy-2,2-dimethylpropyl group is introduced via nucleophilic substitution or alkylation. For instance, hydroxyl-protected intermediates undergo alkylation with 2,2-dimethylpropyl bromide, followed by deprotection using Lewis acids like BCl₃.

Industrial-Scale Production Methods

Industrial synthesis emphasizes green chemistry principles to minimize waste and energy consumption.

Solventless Synthesis

Recent patents describe solvent-free conditions where phthalic anhydride derivatives and amines are heated (100–150°C) in the absence of solvents, achieving yields exceeding 85%. This method eliminates volatile organic compound (VOC) emissions and simplifies purification.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. By maintaining precise temperatures (120°C) and residence times, these systems reduce side reactions and improve reproducibility.

Reaction Optimization and Conditions

Temperature and pH Dependence

Optimal yields are achieved at 120°C in acidic media (pH 4–6), where the amine nucleophile remains protonated, facilitating nucleophilic attack on the anhydride. Elevated temperatures (>130°C) promote decomposition, while alkaline conditions lead to hydrolysis of the isoindoline ring.

Catalytic Systems

Lewis acids like AlCl₃ or BBr₃ accelerate cyclocondensation by activating the anhydride carbonyl groups. Homogeneous catalysts (e.g., triethylamine) improve reaction homogeneity but require post-synthesis removal.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water mixtures, achieving >95% purity. High-performance liquid chromatography (HPLC) is used for analytical validation, with retention times compared to standards.

Spectroscopic Analysis

-

FT-IR: Characteristic peaks include C=O stretches at 1720–1797 cm⁻¹ and N-H stretches at 3242–3389 cm⁻¹.

-

¹H NMR: Aromatic protons resonate at δ 7.50–8.10 ppm, while the 3-hydroxy-2,2-dimethylpropyl group shows singlet methyl peaks at δ 1.20–1.40 ppm.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for dominant synthesis routes:

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solventless Condensation | Phthalic anhydride, 3-aminopiperidine | 120°C, 6 hr | 88 | 92 |

| Continuous Flow | Dimethyl 3-amino-4-hydroxyphthalate | 120°C, 2 hr | 85 | 95 |

| Alkylation-Deprotection | Hydroxyl-protected intermediate | BCl₃, CH₂Cl₂, 25°C | 78 | 90 |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products

Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Mecanismo De Acción

The mechanism of action of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit the aggregation of β-amyloid proteins, indicating a role in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

Structural Features

Physicochemical Properties

- Solubility : The dimethyl group in the target compound likely reduces solubility in polar solvents compared to linear hydroxypropyl analogues (e.g., 2-(3-Hydroxypropyl)isoindoline-1,3-dione) .

Actividad Biológica

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione, also known by its CAS number 883-44-3, is a compound belonging to the isoindoline-1,3-dione family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione is C₁₁H₁₁NO₃ with a molecular weight of 205.21 g/mol. The compound exhibits high solubility in water and possesses several pharmacokinetic properties that are relevant for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Solubility | Very soluble (2.35 mg/ml) |

| Log P (octanol-water) | 1.18 |

| Bioavailability Score | 0.55 |

Neuroprotective Effects

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that certain derivatives can achieve IC₅₀ values as low as 0.9 μM for AChE inhibition . The mechanism involves binding to the active site of these enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Anti-inflammatory Properties

Isoindoline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages and reduce the expression of cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory conditions.

Antibacterial Activity

The antibacterial properties of isoindoline derivatives have been documented, with studies reporting activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways . Specific derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Studies

- Alzheimer's Disease Model : A study evaluated the neuroprotective effects of a series of isoindoline derivatives in a transgenic mouse model of Alzheimer's disease. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation .

- Inflammatory Bowel Disease : Another study investigated the anti-inflammatory effects of isoindoline derivatives in a rat model of colitis. The treated group showed significant reductions in inflammatory markers compared to controls .

The biological activities of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione can be attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : The compound's structure allows it to effectively inhibit AChE and BuChE.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation.

- Membrane Disruption : Its lipophilic nature aids in penetrating bacterial membranes.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic ring-opening of epoxide precursors. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with amines in n-propanol under pyridine catalysis. Yields vary (26–37%) depending on steric and electronic properties of the amine substituents. Optimization involves adjusting solvent polarity, temperature, and catalyst concentration. Characterization via NMR, NMR, and HRMS confirms structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing isoindoline-1,3-dione derivatives?

Nuclear magnetic resonance ( and NMR) is critical for confirming regiochemistry and substituent orientation. For instance, NMR of derivatives shows distinct resonances for hydroxypropyl groups (δ ~3.5–4.5 ppm) and isoindoline-dione aromatic protons (δ ~7.5–8.0 ppm). IR spectroscopy verifies carbonyl stretching (~1700–1750 cm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation .

Q. How can researchers assess the physicochemical properties of this compound for biological studies?

Key properties include logP (lipophilicity, ~1.73) and polar surface area (PSA, ~54.45 Å), which influence membrane permeability. Experimental determination via HPLC or computational tools (e.g., SwissADME) predicts solubility and bioavailability. Boiling point (~410°C) and density (~1.36 g/cm) are relevant for handling and storage .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in synthetic yields or biological activity across derivatives?

Variations in yields (e.g., 26–37% in anti-Alzheimer derivatives) arise from steric hindrance or electronic effects of substituents. Systematic substitution studies (e.g., methoxy vs. halogen groups) paired with computational docking (e.g., AutoDock Vina) can rationalize bioactivity discrepancies. Statistical tools like ANOVA identify significant variables in reaction optimization .

Q. How do structural modifications influence the compound’s potential as a disease-modifying agent?

Substituting the hydroxypropyl group with aromatic amines (e.g., 2-methoxybenzyl) enhances acetylcholinesterase inhibition (IC values <10 µM in Alzheimer’s models). Molecular dynamics simulations reveal hydrogen bonding with catalytic residues (e.g., Tyr337 in AChE). Conversely, bulky substituents may reduce blood-brain barrier permeability .

Q. What computational methods are employed to predict interactions between this compound and biological targets?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., Glide, GOLD) predicts binding modes to enzymes like 15-lipoxygenase-1. Hirshfeld surface analysis maps non-covalent interactions (e.g., π-π stacking) in crystal structures .

Q. How can researchers address discrepancies in pharmacological data across in vitro and in vivo studies?

Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic liabilities. For example, esterase-sensitive derivatives may require prodrug strategies. Interspecies variability (e.g., murine vs. human CYP450 isoforms) necessitates species-specific ADMET models .

Methodological Notes

- Experimental Design : Prioritize substituent libraries with diverse electronic profiles (e.g., electron-withdrawing vs. donating groups) to map structure-activity relationships.

- Data Validation : Cross-reference NMR assignments with X-ray crystallography (e.g., CCDC entries) to resolve ambiguities in stereochemistry .

- Advanced Analytics : Combine QSAR models with machine learning to predict bioactivity and optimize lead compounds .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.